molecular formula C51H100O5 B3026106 Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester CAS No. 120639-92-1

Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester

Cat. No. B3026106
M. Wt: 793.3 g/mol
InChI Key: FVVAKYSCTIVMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester has a molecular weight of 793.3 g/mol . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a topological polar surface area of 72.8 Ų . It also has a high number of rotatable bonds, indicating a high degree of flexibility .

Scientific Research Applications

Secondary Metabolites from Garcinia daedalanthera Pierre Leaves

Research on Garcinia daedalanthera Pierre leaves, collected from Indonesia, led to the isolation of two new glycerol esters along with other compounds. Structural analysis was performed using various spectroscopic methods. Among the isolates, lupeol exhibited cytotoxicity against HT-29 colon cancer cells with significant reactive oxygen species (ROS) inhibition and induction activity observed for other compounds (Forestrania et al., 2020).

Synthesis of Carboxylic Acids, Esters, Alcohols, and Ethers

A study detailed the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. This research contributes to the understanding of chemical reactions involving hydroxy acids and their derivatives, providing a foundation for developing novel compounds (Hanzawa et al., 2012).

Analysis of Isomeric Long-chain Hydroxy Fatty Acids

A method for analyzing isomeric long-chain hydroxy fatty acids by electrospray ionization tandem mass spectrometry (ESI-MS/MS) was developed. This technique, involving acetyl trimethylaminoethyl ester iodide derivatives, allows for the selective analysis of these acids, highlighting its potential application in diagnosing metabolic disorders like long-chain 3-hydroxyacyl CoA dehydrogenase deficiency (Johnson & Trinh, 2003).

Fermentative Production of Building Blocks for Chemical Synthesis

This paper reviews the fermentative production of building blocks for the chemical synthesis of polyesters. It discusses the production and applications of dicarboxylic acids, diols, and hydroxy acids, offering insights into the use of biotechnological methods for sustainable chemical synthesis (Lee et al., 2002).

properties

IUPAC Name

(2-hydroxy-3-tetracosanoyloxypropyl) tetracosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H100O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-50(53)55-47-49(52)48-56-51(54)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h49,52H,3-48H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVAKYSCTIVMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H100O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(24:0/0:0/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tetracosanoic acid, 2-hydroxy-1,3-propanediyl ester

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